3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-(methanesulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Reaction Scheme: [ \text{4-Bromoacetophenone} + \text{4-(Methanesulfonyl)benzaldehyde} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
While the Claisen-Schmidt condensation is the primary method for laboratory synthesis, industrial production may involve optimized conditions such as continuous flow reactors, higher purity reagents, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or epoxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
- 3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
- 3-(4-Methylphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
819792-61-5 |
---|---|
Molecular Formula |
C16H13BrO3S |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO3S/c1-21(19,20)15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
InChI Key |
DGEUWCMJZLWIKV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.